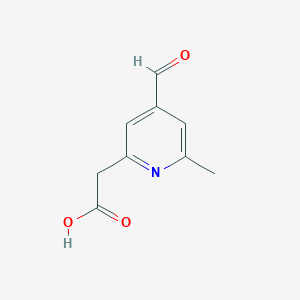
(4-Formyl-6-methylpyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Formyl-6-methylpyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with a formyl group at the 4-position, a methyl group at the 6-position, and an acetic acid moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-6-methylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the formylation of 6-methylpyridin-2-ylacetic acid using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used. The reaction proceeds under controlled temperatures to ensure the selective formylation at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the formyl and methyl groups can direct the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: 4-Carboxy-6-methylpyridin-2-YL)acetic acid.
Reduction: (4-Hydroxymethyl-6-methylpyridin-2-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(4-Formyl-6-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Formyl-6-methylpyridin-2-YL)acetic acid largely depends on its interactions with molecular targets. The formyl group can form hydrogen bonds with biological targets, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(4-Formylpyridin-2-YL)acetic acid: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.
(6-Methylpyridin-2-YL)acetic acid: Lacks the formyl group, which reduces its potential for hydrogen bonding and electrophilic reactions.
(4-Formyl-6-methylpyridin-2-YL)propionic acid: Has a propionic acid moiety instead of an acetic acid moiety, which can influence its solubility and reactivity.
Uniqueness: (4-Formyl-6-methylpyridin-2-YL)acetic acid is unique due to the presence of both formyl and methyl groups on the pyridine ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
2-(4-formyl-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-2-7(5-11)3-8(10-6)4-9(12)13/h2-3,5H,4H2,1H3,(H,12,13) |
Clé InChI |
MLMRWBADKYRUPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


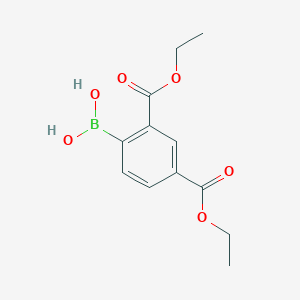

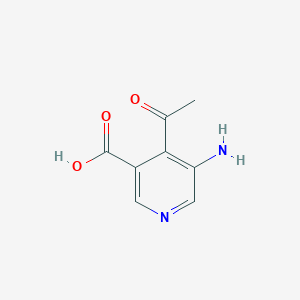

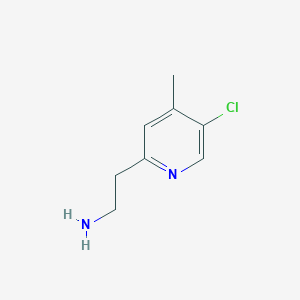
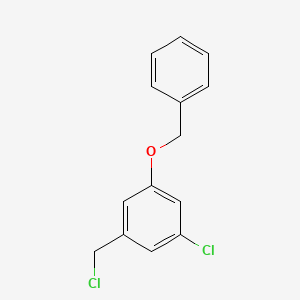
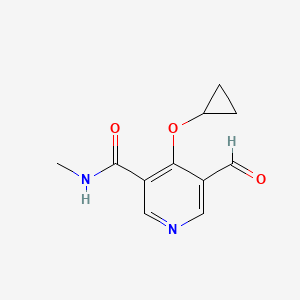
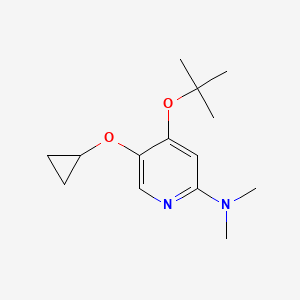
![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)


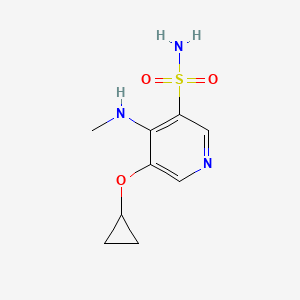

![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
